2-Cyclobutanecarbonylcyclopentan-1-one
Description
2-Cyclobutanecarbonylcyclopentan-1-one is a bicyclic ketone derivative featuring a cyclopentanone core substituted at the 2-position with a cyclobutanecarbonyl group. Structurally, this compound combines a cyclopentane ring fused to a ketone group (cyclopentan-1-one) and a cyclobutane ring attached via a carbonyl moiety. The molecular formula is inferred as C₁₀H₁₂O₂, with a molecular weight of approximately 164.20 g/mol. While specific data on this compound are absent in the provided evidence, its structural analogs offer insights into comparative properties.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(cyclobutanecarbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H14O2/c11-9-6-2-5-8(9)10(12)7-3-1-4-7/h7-8H,1-6H2 |
InChI Key |
LEZZPAHZGXXYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutanecarbonylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanecarboxylic acid with cyclopentanone in the presence of a dehydrating agent. This reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutanecarbonylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones or cyclobutanones.
Scientific Research Applications
2-Cyclobutanecarbonylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutanecarbonylcyclopentan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its transformation into other bioactive molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which modify the compound’s structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and hazard-related differences between 2-Cyclobutanecarbonylcyclopentan-1-one and analogous compounds from the evidence:
Key Comparative Insights
Structural Complexity and Reactivity this compound’s cyclobutanecarbonyl group introduces greater steric hindrance and electron-withdrawing effects compared to 2-tert-Butylcyclopentan-1-one’s bulky but electron-neutral tert-butyl group. This may enhance electrophilic reactivity at the ketone site.
Functional Group Influence 2-(1-Hydroxypentyl)cyclopentan-1-one’s hydroxyl group enables hydrogen bonding, improving aqueous solubility relative to non-polar analogs like 2-tert-Butylcyclopentan-1-one . 3-cyclopentylcyclobutan-1-one’s cyclobutanone core is more strained than cyclopentanone, likely leading to higher chemical reactivity (e.g., ring-opening reactions) .
Hazard Profiles None of the analogs in the evidence have classified hazards, but 2,5-Di(cyclopentylidene)cyclopentan-1-one explicitly notes that toxicological data are incomplete . This underscores the need for rigorous safety assessments for structurally novel ketones like this compound.
Research Implications and Gaps
- Synthetic Applications: The cyclobutanecarbonyl group in this compound could serve as a precursor for strained intermediates in organic synthesis, analogous to cyclobutanone derivatives .
- Toxicity Studies: The absence of hazard data for most analogs highlights the necessity of targeted toxicokinetic studies for substituted cyclopentanones.
- Physicochemical Properties : Experimental determination of logP, melting point, and solubility for this compound would clarify its behavior in industrial or pharmaceutical contexts.
Biological Activity
2-Cyclobutanecarbonylcyclopentan-1-one, a compound with the chemical formula CHO and CAS No. 3859-39-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis Methods
Synthesis of this compound has been explored through various methods, often involving cyclization reactions that yield derivatives with enhanced biological properties. The compound can be synthesized from cyclopentanone precursors through acylation reactions followed by cyclization steps.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various cyclopentanone derivatives, compounds similar to this compound demonstrated effective inhibition against several bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| This compound | Escherichia coli | 30 µg/mL |
These results suggest a promising application in treating infections caused by resistant bacterial strains .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function.
| Compound | AChE Inhibition IC (nM) |
|---|---|
| Derivative A | 14.8 |
| Derivative B | 18.6 |
These findings indicate that modifications to the cyclopentanone framework may enhance neuroprotective effects, making it a candidate for further investigation in Alzheimer's research .
Cytotoxic Activity
The cytotoxicity of this compound has also been evaluated against various cancer cell lines. Preliminary results indicate moderate cytotoxic effects, with IC values suggesting potential for development into anticancer agents.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
These results highlight the need for further exploration into the mechanisms of action and potential therapeutic applications in oncology .
Case Studies and Research Findings
Several case studies have documented the biological activities of compounds related to this compound. For instance, a recent investigation focused on the compound's role in inhibiting amyloid beta aggregation, which is crucial in Alzheimer's pathology. The study demonstrated significant inhibitory activity at low concentrations, suggesting that this compound could be beneficial in developing treatments for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
